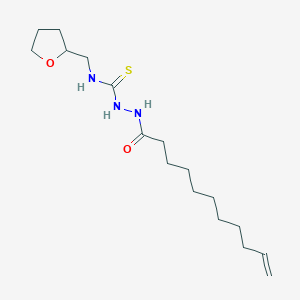
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
描述
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various scientific research studies.
作用机制
The exact mechanism of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been reported to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of these neurotransmitters.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all associated with improved mood and reduced anxiety. It has also been reported to have an analgesic effect, reducing pain sensitivity in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in scientific research is its wide range of pharmacological activities, making it a useful tool for investigating the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of using N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is its potential toxicity, which needs to be carefully monitored in laboratory experiments.
未来方向
There are several future directions for research on N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for neuropathic pain, which is a difficult condition to treat effectively. Further research is also needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its potential side effects.
In conclusion, N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is a chemical compound that has shown promising results in various scientific research studies. Its wide range of pharmacological activities makes it a useful tool for investigating the role of neurotransmitters in various physiological and pathological conditions. However, its potential toxicity needs to be carefully monitored in laboratory experiments. Further research is needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its potential therapeutic applications.
科学研究应用
N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anticonvulsant, and anxiolytic effects. N-(4-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been reported to have potential as a treatment for neuropathic pain, as well as for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3S/c22-20-10-8-19(9-11-20)17-23-21(26)25-15-13-24(14-16-25)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2,(H,23,26)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPZRQKJCICTI-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)
![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)
![1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4716551.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)
![ethyl 4-({[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4716567.png)
amino]benzoic acid](/img/structure/B4716570.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4716584.png)
![2-[4-(1-piperidinylcarbonothioyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4716591.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarboxamide](/img/structure/B4716596.png)